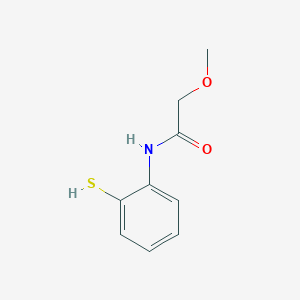
2-methoxy-N-(2-sulfanylphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-methoxy-N-(2-sulfanylphenyl)acetamide, also known as MPA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields of research. MPA belongs to the class of thioamide compounds and possesses unique properties that make it an attractive candidate for scientific investigation.
Mecanismo De Acción
The mechanism of action of 2-methoxy-N-(2-sulfanylphenyl)acetamide is not fully understood. However, it is believed to exert its effects through the inhibition of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins. Prostaglandins are known to play a role in inflammation and pain. By inhibiting COX-2, 2-methoxy-N-(2-sulfanylphenyl)acetamide reduces the production of prostaglandins, thereby reducing inflammation and pain.
Biochemical and Physiological Effects:
2-methoxy-N-(2-sulfanylphenyl)acetamide has been shown to possess significant anti-inflammatory, analgesic, and antitumor properties. It has been shown to reduce the production of prostaglandins, which are involved in inflammation and pain. 2-methoxy-N-(2-sulfanylphenyl)acetamide has also been shown to induce apoptosis in cancer cells and inhibit the growth of tumors in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 2-methoxy-N-(2-sulfanylphenyl)acetamide in lab experiments is its ease of synthesis. 2-methoxy-N-(2-sulfanylphenyl)acetamide can be synthesized in a few steps with high yield, making it a cost-effective option for researchers. Another advantage of using 2-methoxy-N-(2-sulfanylphenyl)acetamide is its unique properties, which make it an attractive candidate for investigation in various fields of research.
One of the limitations of using 2-methoxy-N-(2-sulfanylphenyl)acetamide in lab experiments is the lack of understanding of its mechanism of action. The exact mechanism by which 2-methoxy-N-(2-sulfanylphenyl)acetamide exerts its effects is not fully understood, which makes it difficult to design experiments that specifically target its effects. Another limitation of using 2-methoxy-N-(2-sulfanylphenyl)acetamide is its potential toxicity. While 2-methoxy-N-(2-sulfanylphenyl)acetamide has been shown to possess significant anti-inflammatory, analgesic, and antitumor properties, it is important to consider its potential toxicity when designing experiments.
Direcciones Futuras
There are several future directions for research on 2-methoxy-N-(2-sulfanylphenyl)acetamide. One area of research is the development of new drugs based on the structure of 2-methoxy-N-(2-sulfanylphenyl)acetamide. 2-methoxy-N-(2-sulfanylphenyl)acetamide possesses unique properties that make it an attractive candidate for the development of new drugs for the treatment of pain, inflammation, and cancer.
Another area of research is the investigation of the mechanism of action of 2-methoxy-N-(2-sulfanylphenyl)acetamide. Understanding the exact mechanism by which 2-methoxy-N-(2-sulfanylphenyl)acetamide exerts its effects could lead to the development of more targeted drugs that specifically target its effects.
Finally, future research could focus on the potential applications of 2-methoxy-N-(2-sulfanylphenyl)acetamide in other fields of research, such as neuroscience and immunology. 2-methoxy-N-(2-sulfanylphenyl)acetamide has already shown promise in the fields of medicinal chemistry and cancer research, and it is possible that it could have applications in other areas of research as well.
Conclusion:
In conclusion, 2-methoxy-N-(2-sulfanylphenyl)acetamide, or 2-methoxy-N-(2-sulfanylphenyl)acetamide, is a chemical compound that possesses unique properties that make it an attractive candidate for scientific investigation. 2-methoxy-N-(2-sulfanylphenyl)acetamide has been extensively studied for its potential applications in various fields of research, including medicinal chemistry and cancer research. While there are limitations to using 2-methoxy-N-(2-sulfanylphenyl)acetamide in lab experiments, its unique properties make it a promising candidate for future research.
Métodos De Síntesis
The synthesis of 2-methoxy-N-(2-sulfanylphenyl)acetamide involves the reaction of 2-bromoanisole and thiourea in the presence of a base such as potassium hydroxide. The resulting product is then treated with acetic anhydride to yield 2-methoxy-N-(2-sulfanylphenyl)acetamide. The synthesis of 2-methoxy-N-(2-sulfanylphenyl)acetamide is relatively simple and can be achieved in a few steps with high yield.
Aplicaciones Científicas De Investigación
2-methoxy-N-(2-sulfanylphenyl)acetamide has been extensively studied for its potential applications in various fields of research. One of the most promising applications of 2-methoxy-N-(2-sulfanylphenyl)acetamide is in the field of medicinal chemistry. 2-methoxy-N-(2-sulfanylphenyl)acetamide has been shown to possess significant anti-inflammatory and analgesic properties, making it a potential candidate for the development of new drugs for the treatment of pain and inflammation.
2-methoxy-N-(2-sulfanylphenyl)acetamide has also been studied for its potential use in the field of cancer research. It has been shown to possess significant antitumor properties, making it a potential candidate for the development of new anticancer drugs. 2-methoxy-N-(2-sulfanylphenyl)acetamide has been shown to induce apoptosis in cancer cells and inhibit the growth of tumors in animal models.
Propiedades
Fórmula molecular |
C9H11NO2S |
|---|---|
Peso molecular |
197.26 g/mol |
Nombre IUPAC |
2-methoxy-N-(2-sulfanylphenyl)acetamide |
InChI |
InChI=1S/C9H11NO2S/c1-12-6-9(11)10-7-4-2-3-5-8(7)13/h2-5,13H,6H2,1H3,(H,10,11) |
Clave InChI |
GHJXDZLTZIQMTA-UHFFFAOYSA-N |
SMILES |
COCC(=O)NC1=CC=CC=C1S |
SMILES canónico |
COCC(=O)NC1=CC=CC=C1S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




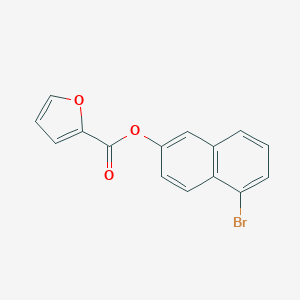
![5-[(2-Methylbenzoyl)oxy]-1-naphthyl 2-methylbenzoate](/img/structure/B290705.png)
![2-Methyl-4-[(2-methylbenzoyl)oxy]phenyl 2-methylbenzoate](/img/structure/B290706.png)
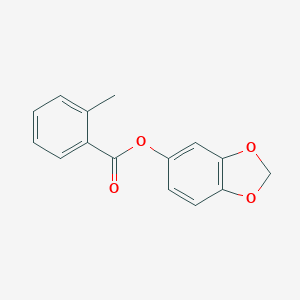

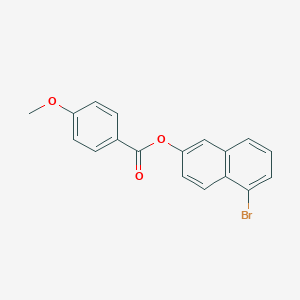
![4-({4-[(4-Methoxybenzoyl)oxy]phenyl}sulfanyl)phenyl 4-methoxybenzoate](/img/structure/B290712.png)
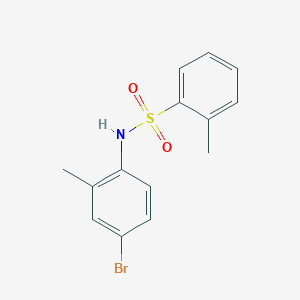


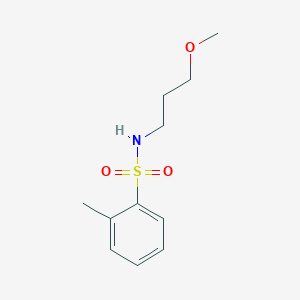
![4-[(4-Hydroxyphenyl)sulfanyl]phenyl 2-furoate](/img/structure/B290722.png)
![4-ethoxy-N-{5-[(4-ethoxybenzoyl)amino]-2-methylphenyl}benzamide](/img/structure/B290723.png)